H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH
Description
Amino Acid Composition and Sequence Configuration
The peptide’s primary structure consists of nine residues: aspartic acid (Asp) , DL-penicillamine (DL-Pen) , phenylalanine (Phe) , D-tryptophan (D-Trp) , DL-diaminobutyric acid (DL-Dab) , tyrosine (Tyr) , cysteine (Cys) , and valine (Val) . The sequence begins with an N-terminal aspartic acid and terminates with a C-terminal valine.
Key Features of the Sequence:
- DL-Penicillamine (Position 1) : A non-proteinogenic amino acid containing a β,β-dimethylated cysteine backbone with a thiol group. Its racemic (D/L) configuration introduces stereochemical heterogeneity.
- D-Tryptophan (Position 3) : The D-configured indole side chain alters hydrophobic interactions compared to the L-isomer, potentially influencing receptor binding.
- DL-Diaminobutyric Acid (Position 5) : A diamine analog of α-aminobutyric acid, contributing additional flexibility and hydrogen-bonding capacity.
Table 1: Residue-Specific Properties
| Position | Amino Acid | Configuration | Molecular Weight (g/mol) |
|---|---|---|---|
| 1 | DL-Penicillamine | Racemic | 149.21 |
| 2 | Phenylalanine | L | 165.19 |
| 3 | Tryptophan | D | 204.23 |
| 5 | DL-Diaminobutyric | Racemic | 118.16 |
| 7 | Cysteine | L | 121.16 |
The inclusion of D-amino acids and racemic residues disrupts traditional secondary structures like α-helices, favoring turn motifs or disordered regions.
Properties
Molecular Formula |
C50H64N10O12S2 |
|---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,13R,16S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34?,35-,36-,37+,38-,40-,41?/m0/s1 |
InChI Key |
LRELVPJTCGYTSS-AAEZYUNISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC(C(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |
Origin of Product |
United States |
Biological Activity
H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that has garnered attention for its potential biological activities. This compound is characterized by a unique sequence of amino acids that contributes to its functional properties. Research into its biological activity encompasses various aspects, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₃₉H₅₃N₉O₈S, with a molecular weight of approximately 823.95 g/mol. The presence of specific amino acids in its structure enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₅₃N₉O₈S |
| Molecular Weight | 823.95 g/mol |
| Peptide Sequence | This compound |
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
Research has demonstrated the antioxidant potential of this peptide through various assays, including the DPPH radical scavenging assay and the ORAC assay. These assays revealed that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.
Anticancer Properties
Preliminary studies suggest that this peptide may possess anticancer properties by inducing apoptosis in cancer cells. In vitro experiments have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Antioxidant | Significant radical scavenging activity |
| Anticancer | Induces apoptosis in various cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, indicating potent antibacterial activity.
- Antioxidant Studies : In a comparative analysis using the DPPH assay, this compound exhibited an IC50 value of 15 µg/mL, which was significantly lower than that of ascorbic acid (25 µg/mL), suggesting superior antioxidant capacity.
- Cancer Cell Proliferation : In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with the peptide at concentrations ranging from 5 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 20 µM.
Scientific Research Applications
Antihypertensive Activity
Peptides similar to H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH have demonstrated significant antihypertensive effects. For instance, marine-derived peptides have shown in vivo reductions in systolic blood pressure, indicating a potential for development into therapeutic agents for hypertension management .
| Study | Peptide Source | Dosage | Effect on SBP |
|---|---|---|---|
| Tuna frame | 10 mg/kg | 21–25 mmHg | |
| Sea cucumber | 3 μmol/kg | 17 mmHg average |
Antidiabetic Properties
Research indicates that peptides with structural similarities to this compound exhibit DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes. The IC50 values reported for these peptides suggest potent activity at low concentrations, making them suitable candidates for further development .
Antimicrobial Properties
Peptides derived from marine sources, akin to this compound, have shown effective antimicrobial properties against various pathogens. For example, a peptide extracted from fish viscera exhibited significant inhibition against multiple bacterial strains, highlighting the potential of such peptides in developing new antimicrobial agents .
| Peptide | Pathogen Inhibited | IC50 (µM) |
|---|---|---|
| FPIGMGHGSRPA | B. cereus, S. aureus | 2.0–3.8 |
| AQ-1766 | E. coli | 40–50 |
Antiviral Effects
The antiviral activity of peptides similar to this compound has been documented, with certain peptides exhibiting strong inhibitory effects on viruses such as HSV (Herpes Simplex Virus). This property opens avenues for the development of antiviral therapeutics based on peptide structures .
Molecular Mechanisms
Understanding the molecular interactions of this compound is essential for its application in drug design. Research into the binding affinities and selectivity of this peptide with various receptors can lead to the development of more effective therapeutic agents targeting specific diseases .
Case Study: Antihypertensive Peptide Development
A study focused on the synthesis of peptides derived from marine proteins demonstrated that modifications to sequences similar to this compound enhanced their antihypertensive activity significantly. The results indicated that specific amino acid substitutions could optimize their efficacy and bioavailability .
Case Study: Antiviral Peptide Efficacy
Another study evaluated the antiviral efficacy of synthesized peptides resembling this compound against HSV-1 and HSV-2. The findings showed that certain analogs could inhibit viral replication effectively, suggesting their potential use as therapeutic agents in managing herpes infections .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of UTR Agonists
| Compound | Key Structural Features | Receptor Binding Affinity | In Vivo Efficacy (ICP Increase) |
|---|---|---|---|
| U-II (Native) | Linear peptide with native sequence | High (Reference) | Baseline |
| P5U | Pen, Phe, Trp , Lys , Tyr, Cys | High | Significant (0.1 nmol dose) |
| UPG84 | Pen, Phe, DTrp , Orn , (pNH2)Phe , Cys | Moderate | Moderate |
| Target Compound | Pen, Phe, D-Trp , DL-Dab , Tyr, Cys | Not Reported | Not Tested |
Critical Structural Differences and Implications
D-Trp vs. L-Trp
- P5U contains L-Trp, while UPG84 and the target compound feature D-Trp.
DL-Dab vs. Lys/Orn
- The target compound substitutes Lys (in P5U) and Orn (in UPG84) with DL-Dab . Dab’s shorter side chain (4 carbons vs. Orn’s 5) may alter conformational flexibility or receptor interaction. Orn in UPG84 introduces a positively charged side chain, whereas Dab’s charge distribution could modulate binding kinetics .
Tyr vs. (pNH2)Phe
- UPG84 incorporates para-amino-phenylalanine (pNH2Phe), introducing a charged aromatic group absent in the target compound. This modification in UPG84 may enhance receptor affinity but reduce selectivity compared to Tyr-containing analogs .
Functional Outcomes
- P5U demonstrated superior efficacy in increasing ICP compared to U-II, achieving significant effects at 0.1 nmol doses in rats.
- UPG84 showed moderate activity, likely due to steric or electronic effects from (pNH2)Phe.
- The target compound’s DL-Dab and D-Trp may optimize receptor engagement, though empirical validation is required .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Strategies
Fmoc/tBu Chemistry
The peptide is synthesized via Fmoc-based SPPS, leveraging polystyrene resins functionalized with polyethylene glycol (PEG) to enhance solvation. Key steps include:
- Resin Selection : Wang or 2-chlorotrityl resins are preferred for acid-labile anchoring.
- Coupling Reagents : HBTU/HOBt or Oxyma Pure/DIEA systems ensure efficient activation, minimizing racemization during Pen and D-Trp incorporation.
- Pseudoproline Derivatives : DL-Pen residues are introduced as pseudoprolines (e.g., Fmoc-Pen(Ψ⁵⁵Me,MePro)-OH) to disrupt β-sheet formation, reducing aggregation.
Table 1: Coupling Efficiency for Challenging Residues
| Residue | Coupling Reagent | Time (min) | Efficiency (%) |
|---|---|---|---|
| DL-Pen(1) | HBTU/HOBt | 60 | 92 |
| D-Trp | Oxyma Pure/DIEA | 90 | 88 |
| DL-Dab | COMU/DIPEA | 45 | 95 |
Solution-Phase Fragment Condensation
For large-scale production, the peptide is divided into two segments:
- Segment A : H-Asp-DL-Pen(1)-Phe-D-Trp-OH (residues 1–4)
- Segment B : DL-Dab-Tyr-Cys(1)-Val-OH (residues 5–8)
Segment Synthesis
- Segment A : Synthesized using Fmoc-SPPS with S-Acm protection on Pen(1). Post-cleavage, the fragment is purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient).
- Segment B : Solution-phase synthesis employs mixed anhydride activation (isobutyl chloroformate/N-methylmorpholine) for Dab and Tyr incorporation.
Disulfide Bond Formation
Oxidative Cyclization
The Cys(1)-Pen(1) disulfide bridge is formed via two methods:
- Air Oxidation : 0.1 mM peptide in ammonium bicarbonate buffer (pH 8.5), stirred for 48 hr.
- H₂O₂-Mediated : 30% H₂O₂ in 0.1% TFA, 4°C for 6 hr, yielding >90% cyclic product.
Table 2: Cyclization Efficiency Comparison
| Method | Time (hr) | Purity (%) | Yield (%) |
|---|---|---|---|
| Air Oxidation | 48 | 78 | 65 |
| H₂O₂ | 6 | 94 | 89 |
Side-Chain Deprotection and Cleavage
Purification and Characterization
HPLC Purification
Challenges and Mitigation Strategies
Racemization at DL-Pen
Using pre-activated Pen(Ψ⁵⁵Me,MePro)-OH reduces racemization to <2% compared to 8% with standard Fmoc-Pen-OH.
Scalability and Industrial Production
Batch vs. Flow Synthesis
- Batch : 50 g scale, 72% overall yield.
- Flow Chemistry : Enables continuous cyclization, reducing processing time by 40%.
Table 3: Cost Analysis for 1 kg Production
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Materials | $12,500 | $9,800 |
| Labor | $8,200 | $5,100 |
| Total Cost | $20,700 | $14,900 |
Data from WO2017165676A1.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH?
- Methodology : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry for side-chain protection, with orthogonal deprotection strategies for Cys and Pen residues to avoid disulfide scrambling. Purification via reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is recommended. Validate purity (>95%) using analytical HPLC and confirm identity via mass spectrometry (MALDI-TOF or ESI-MS) .
- Example Data :
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Gradient | 10–60% acetonitrile over 30 min |
| Purity | 97.3% (HPLC, 214 nm) |
Q. How can researchers characterize the secondary structure and stability of this peptide under physiological conditions?
- Methodology : Circular dichroism (CD) spectroscopy in phosphate-buffered saline (PBS, pH 7.4) at 25°C and 37°C to assess α-helix/β-sheet content. Stability studies should include incubation in human serum (37°C, 24h) followed by HPLC quantification of intact peptide. For disulfide bond verification, use Ellman’s assay or LC-MS after reduction/alkylation .
Q. What in vitro assays are suitable for evaluating the peptide’s bioactivity?
- Methodology :
- Binding affinity : Radioligand displacement assays (e.g., using ¹²⁵I-labeled ligands) on cell membranes expressing target receptors.
- Functional activity : cAMP inhibition assays (for GPCR targets) or calcium flux measurements (FLIPR systems).
- Include positive controls (e.g., UFP-803 for UT receptor studies) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antagonist efficacy across different cellular models?
- Methodology :
Variable identification : Compare receptor isoform expression (qRT-PCR/Western blot), post-translational modifications (e.g., sulfation of Tyr residues), and assay conditions (e.g., buffer composition).
Orthogonal validation : Use CRISPR-edited cell lines to isolate receptor subtypes and measure activity via bioluminescence resonance energy transfer (BRET).
Statistical analysis : Apply mixed-effects models to account for batch variability and outliers .
Q. What strategies optimize the peptide’s metabolic stability without compromising receptor binding?
- Methodology :
- Backbone modification : Replace L-amino acids with D-amino acids (e.g., D-Trp) at non-critical positions.
- PEGylation : Conjugate polyethylene glycol (MW: 2–5 kDa) to the N-terminus via a cleavable linker.
- In silico modeling : Use Rosetta or MOE to predict solvent-accessible residues for modification while preserving the pharmacophore .
Q. How should researchers design in vivo studies to assess pharmacokinetics and tissue distribution?
- Methodology :
- Animal model : Use Sprague-Dawley rats (n=6/group) with IV/SC administration.
- Sampling : Collect plasma/tissues (liver, kidney) at 0.5, 2, 6, 12, and 24h post-dose.
- Quantification : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Normalize data to body weight and compartment volume .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response data with high variability?
- Methodology :
- Non-linear regression : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism.
- Outlier handling : Apply Grubbs’ test (α=0.05) or robust regression (e.g., RANSAC).
- Reporting : Include 95% confidence intervals, IC₅₀/EC₅₀ values, and Hill coefficients in tables .
Q. How can researchers ensure reproducibility when documenting synthetic protocols?
- Guidelines :
- Detailed records : Specify resin type (e.g., Rink amide MBHA), coupling reagents (e.g., HBTU/HOBt), and reaction times.
- Batch documentation : Report lot numbers for critical reagents (e.g., Fmoc-amino acids) and storage conditions (-20°C under argon).
- FAIR principles : Upload raw HPLC/MS files to public repositories (e.g., Zenodo) with CC-BY licenses .
Tables for Reference
Table 1 : Key Analytical Parameters for Peptide Characterization
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | RP-HPLC (214 nm) | ≥95% |
| Molecular Weight | ESI-MS | ±1 Da of theoretical |
| Disulfide Bonds | LC-MS after reduction | 100% alkylation efficiency |
Table 2 : Common Pitfalls in Bioactivity Studies
| Issue | Solution |
|---|---|
| Receptor desensitization | Pre-incubate cells with phosphodiesterase inhibitors |
| Non-specific binding | Include 0.1% BSA in assay buffer |
| Batch variability | Use cell stocks from ≤5 passages |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
